Piperazine, 2,4-dimethyl-1-propyl-(9CI) Piperazine, 2,4-dimethyl-1-propyl-(9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18504495
InChI: InChI=1S/C9H20N2/c1-4-5-11-7-6-10(3)8-9(11)2/h9H,4-8H2,1-3H3
SMILES:
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol

Piperazine, 2,4-dimethyl-1-propyl-(9CI)

CAS No.:

Cat. No.: VC18504495

Molecular Formula: C9H20N2

Molecular Weight: 156.27 g/mol

* For research use only. Not for human or veterinary use.

Piperazine, 2,4-dimethyl-1-propyl-(9CI) -

Specification

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
IUPAC Name 2,4-dimethyl-1-propylpiperazine
Standard InChI InChI=1S/C9H20N2/c1-4-5-11-7-6-10(3)8-9(11)2/h9H,4-8H2,1-3H3
Standard InChI Key XQLAXVVLFHGZKQ-UHFFFAOYSA-N
Canonical SMILES CCCN1CCN(CC1C)C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Piperazine, 2,4-dimethyl-1-propyl-(9CI) is systematically named 2,4-dimethyl-1-propylpiperazine and belongs to the piperazine family, a class of six-membered rings containing two nitrogen atoms at opposing positions. Key identifiers include:

PropertyValueSource
CAS Registry Number212307-33-0
Molecular FormulaC₉H₂₀N₂
Molecular Weight156.27 g/mol
IUPAC Name2,4-dimethyl-1-propylpiperazine
SMILES NotationCCCN1CCN(CC1C)C
InChI KeyXQLAXVVLFHGZKQ-UHFFFAOYSA-N

The compound’s three-dimensional conformation features a chair-like piperazine ring, with methyl and propyl substituents influencing steric and electronic interactions. The propyl chain at the 1-position introduces hydrophobicity, while the methyl groups at 2- and 4-positions may modulate ring flexibility and hydrogen-bonding potential .

Synthetic Pathways and Optimization

Challenges in Regioselectivity

Achieving regioselective methylation at the 2- and 4-positions requires precise stoichiometric control. Over-alkylation or ring-opening side reactions are common pitfalls, necessitating chromatographic purification .

Future Directions and Research Gaps

Targeted Synthesis Improvements

  • Catalytic Asymmetric Synthesis: Enantioselective routes could yield chiral variants with enhanced receptor selectivity.

  • Green Chemistry Approaches: Solvent-free or microwave-assisted reactions to improve yield and sustainability .

Preclinical Studies

  • In Vitro Receptor Binding Assays: Screen for affinity at D₂, 5-HT₁ₐ, and adrenergic receptors.

  • In Vivo Behavioral Models: Assess antipsychotic or anxiolytic efficacy in rodent models .

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